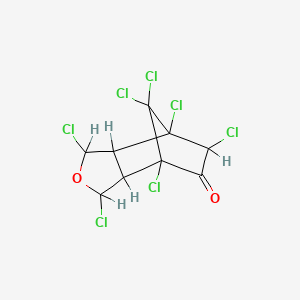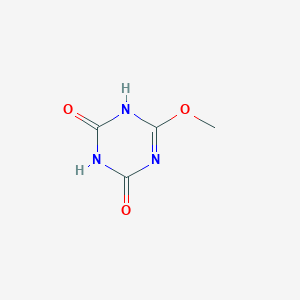
Dipropyltin oxide
Übersicht
Beschreibung
Dipropyltin oxide is an organotin compound with the chemical formula (C₃H₇)₂SnO. It is a colorless solid that is used in various industrial and research applications. Organotin compounds, including this compound, are known for their versatility and effectiveness in catalysis and other chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dipropyltin oxide can be synthesized through the hydrolysis of dipropyltin dichloride. The reaction involves the gradual addition of water to dipropyltin dichloride, resulting in the formation of this compound and hydrochloric acid as a byproduct. The reaction is typically carried out under controlled conditions to ensure the complete conversion of the starting material.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale hydrolysis reactors. The process involves the careful control of temperature, pressure, and the rate of water addition to optimize yield and purity. The resulting this compound is then purified through recrystallization or other separation techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Dipropyltin oxide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state tin compounds.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: this compound can participate in substitution reactions where the propyl groups are replaced by other organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Organic halides and other electrophiles are commonly used in substitution reactions.
Major Products
Oxidation: Higher oxidation state tin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin compounds with different organic groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Dipropyltin oxide is used as a catalyst in various organic synthesis reactions. Its ability to facilitate regioselective reactions makes it valuable in the synthesis of complex organic molecules.
Biology
In biological research, this compound is used to study the effects of organotin compounds on cellular processes. It is also used in the development of new pharmaceuticals and agrochemicals.
Medicine
This compound has potential applications in medicine, particularly in the development of new drugs and therapeutic agents. Its ability to interact with biological molecules makes it a promising candidate for drug design.
Industry
In industrial applications, this compound is used as a stabilizer in the production of polyvinyl chloride and other polymers. It is also used as a catalyst in the production of silicone and polyurethane materials.
Wirkmechanismus
Dipropyltin oxide exerts its effects through its ability to act as a Lewis acid. It can coordinate with electron-rich species, facilitating various chemical reactions. In biological systems, this compound can interact with cellular proteins and enzymes, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibutyltin oxide: Similar in structure but with butyl groups instead of propyl groups.
Dioctyltin oxide: Similar in structure but with octyl groups instead of propyl groups.
Dimethyltin oxide: Similar in structure but with methyl groups instead of propyl groups.
Uniqueness
Dipropyltin oxide is unique in its balance of reactivity and stability. The propyl groups provide a moderate level of steric hindrance, making it more reactive than dioctyltin oxide but more stable than dimethyltin oxide. This balance makes this compound particularly useful in a wide range of applications.
Eigenschaften
IUPAC Name |
oxo(dipropyl)tin | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H7.O.Sn/c2*1-3-2;;/h2*1,3H2,2H3;; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRUIJPOAATFRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[Sn](=O)CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14OSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801315711 | |
| Record name | Oxodipropylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7664-98-4 | |
| Record name | Oxodipropylstannane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7664-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stannane, dipropyloxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007664984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxodipropylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(Benzyloxy)propyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14172673.png)


![4',5-Dimethoxy-2'-methyl[1,1'-biphenyl]-3-ol](/img/structure/B14172696.png)

![4-[(2-Bromo-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine](/img/structure/B14172705.png)
![1,9-diazaspiro[5.5]undecan-9-yl(phenyl)methanone;hydrochloride](/img/structure/B14172713.png)


![[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-(2-chloroethyl)cyanamide](/img/structure/B14172737.png)
![1H-Pyrrolo[2,3-b]pyridin-4-amine, N-ethyl-3-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14172751.png)
![(3aS,6aS)-5-(3-fluorophenyl)-3-(pyrazine-2-carbonyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B14172757.png)

